4-(3-Methoxybenzoyl)thiobenzaldehyde
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Overview
Description
4-(3-Methoxybenzoyl)thiobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methoxy group at the 3-position and a thiobenzoyl group
Preparation Methods
The synthesis of 4-(3-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 3-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
4-(3-Methoxybenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiobenzoyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-(3-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Methoxybenzoyl)thiobenzaldehyde can be compared with other similar compounds such as:
4-Methoxybenzaldehyde: This compound lacks the thiobenzoyl group and has different reactivity and applications.
4-(4-Methoxybenzoyl)thiobenzaldehyde: This is a closely related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
4-Hydroxy-3-methoxybenzaldehyde:
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(3-methoxybenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H12O2S/c1-17-14-4-2-3-13(9-14)15(16)12-7-5-11(10-18)6-8-12/h2-10H,1H3 |
InChI Key |
AQQDYJBXQLYWMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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